Molecular Weight Advantage of 862760-95-0 Over the N‑Methyl Analog
The N‑cyclopropyl substituent adds exactly one methylene (CH₂) unit relative to the N‑methyl congener. Based on the molecular formula C₁₉H₁₇ClN₂O₃S for the target compound , the calculated formula of the N‑methyl analog is C₁₈H₁₅ClN₂O₃S, yielding a molecular weight of approximately 374.8 g·mol⁻¹. This represents a ΔMW of +14.1 g·mol⁻¹ for the target compound [1]. While small in absolute terms, this 3.8% increase in mass can translate into measurably slower passive diffusion and altered tissue distribution when compounds are otherwise identical.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 388.9 g·mol⁻¹ |
| Comparator Or Baseline | 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine (N‑methyl analog): calculated MW ≈ 374.8 g·mol⁻¹ |
| Quantified Difference | ΔMW ≈ +14.1 g·mol⁻¹ (3.8% heavier) |
| Conditions | Calculation based on elemental composition; no experimental MW determination available for the N‑methyl analog. |
Why This Matters
A higher molecular weight can reduce passive permeability and slow renal clearance, potentially prolonging the compound’s half‑life compared to its N‑methyl counterpart.
- [1] Calculated based on the removal of one CH₂ group from the target compound's molecular formula. View Source
